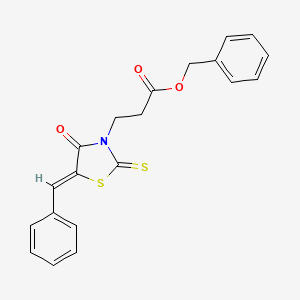
(Z)-3-(5-亚苄基-4-氧代-2-硫代噻唑烷-3-基)丙酸苄酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound belonging to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzylidene group, which is a benzene ring attached to a carbon-carbon double bond.
科学研究应用
(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用机制
Target of Action
It is known that similar compounds, such as rhodanine-3-acetic acid derivatives, have been tested as fluorescent probes for bioimaging and aldose reductase inhibitors .
Mode of Action
It is known that rhodanine-3-acetic acid derivatives, which are structurally similar, interact with their targets to exhibit various biological properties .
Biochemical Pathways
Similar compounds have been found to have antibacterial, antifungal, and anticancer activity , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Similar compounds have been found to have antibacterial, antifungal, and anticancer activity , indicating that they may have a broad range of effects at the molecular and cellular levels.
Action Environment
It is known that the properties of similar compounds can be significantly affected by slight changes in the heterocyclic substituent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of benzaldehyde with rhodanine-3-acetic acid in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Knoevenagel condensation reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzylidene group.
相似化合物的比较
Similar Compounds
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoate group.
(Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Uniqueness
(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is unique due to its specific ester group, which can influence its biological activity and pharmacokinetic properties. The presence of the benzyl group can enhance its ability to interact with hydrophobic pockets in target proteins, potentially increasing its potency as an inhibitor.
属性
IUPAC Name |
benzyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c22-18(24-14-16-9-5-2-6-10-16)11-12-21-19(23)17(26-20(21)25)13-15-7-3-1-4-8-15/h1-10,13H,11-12,14H2/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDONTLHKYNYKX-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)
![2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane](/img/structure/B2389516.png)
![10-(3-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2389517.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2389518.png)
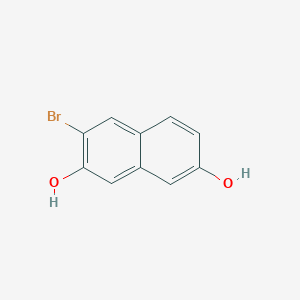

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)

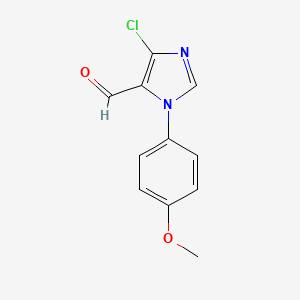
![3-(4-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2389534.png)
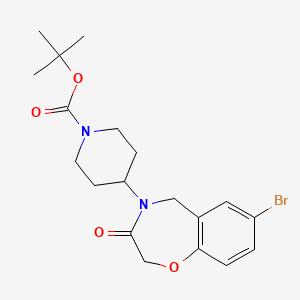

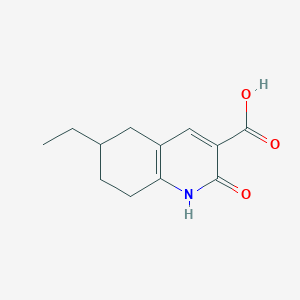
![1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]prop-2-en-1-one](/img/structure/B2389538.png)
